

A Technical Guide to the Chemical Structure and Stereochemistry of Boc-aminocyclopentenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate</i>
Cat. No.:	B069448

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthesis of **tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate**, a key chiral building block commonly referred to as Boc-aminocyclopentenol. This versatile intermediate is of significant interest in medicinal chemistry and drug development, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and antitumor agents.

Chemical Structure and Stereochemistry

The core structure of Boc-aminocyclopentenol is a five-membered cyclopentene ring functionalized with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. The specific stereoisomer, (1R,4S), is crucial for the synthesis of biologically active target molecules.

IUPAC Name: *tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate* [1]

Chemical Formula: $C_{10}H_{17}NO_3$ [2]

Molecular Weight: 199.25 g/mol [1]

CAS Number: 178152-48-2[3]

The (1R,4S) stereochemistry dictates a cis relationship between the hydroxyl and the Boc-amino groups on the cyclopentene ring. The absolute configuration at the stereocenters is critical for its utility in asymmetric synthesis.

Caption: Chemical structure of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Quantitative Data

While a complete, tabulated set of spectroscopic data for tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate is not readily available in the surveyed literature, extensive data exists for its direct precursors and the closely related oxidized product, (R)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate. This information is invaluable for monitoring the synthesis and confirming the structural features of the target molecule.

Table 1: Spectroscopic Data for Key Precursors and Related Compounds

Compound	1H NMR (CDCl ₃) δ (ppm)	13C NMR (CDCl ₃) δ (ppm)	IR (neat) ν _{max} (cm ⁻¹)	HRMS (ES+) m/z
(1R,4S)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-yl acetate	0.04–0.12 (m, 6H), 0.90 (s, 9H), 1.61 (dt, J=14.0, 5.0 Hz, 1H), 2.05 (s, 3H), 2.81 (dt, J=14.0, 7.5 Hz, 1H), 4.68–4.76 (m, 1H), 5.42–5.50 (m, 1H), 5.89 (dt, J=5.5, 1.5 Hz, 1H), 5.97 (dt, J=5.5, 1.5 Hz, 1H)[4]	-4.54, -4.49, 18.3, 21.3, 26.0, 41.3, 75.0, 77.1, 131.3, 139.1, 171.0[4]	Not specified	Not specified
(R)-tert-Butyl (4-oxocyclopent-2-en-1-yl)carbamate	1.48 (s, 9H), 2.36 (dd, J=18.5, 2.5 Hz, 1H), 2.86 (dd, J=18.5, 6.5 Hz, 1H), 4.73 (br s, 1H), 5.15 (br s, 1H), 6.23 (dd, J=5.5, 1.5 Hz, 1H), 7.42 (dd, J=5.5, 2.5 Hz, 1H)	28.5, 42.6, 51.2, 80.4, 135.8, 162.7, 171.2, 207.2	3325, 2981, 1713, 1691, 1519, 1367, 1254, 1166	C ₁₀ H ₁₅ NO ₃ Na (MNa ⁺) calcd. 220.0944; found 220.0945[4]

Experimental Protocols

The synthesis of (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol is a multi-step process. A common strategy involves the stereoselective reduction of a protected aminocyclopentenone precursor. The following protocols are based on established synthetic routes for related compounds.

Synthesis of (1R,4S)-4-[(tert-Butyldimethylsilyl)oxy]cyclopent-2-enol

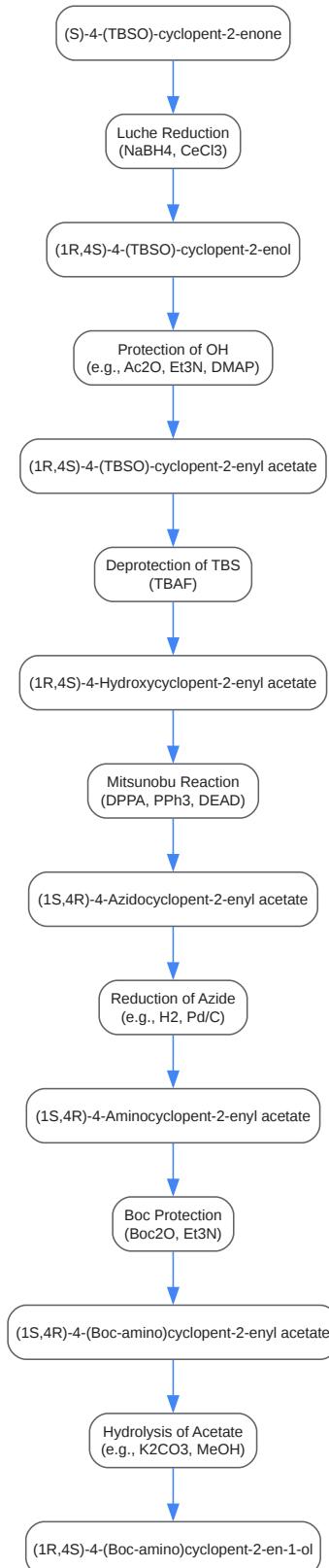
This protocol describes the Luche reduction of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone to yield the corresponding alcohol with high diastereoselectivity.

- Materials: (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone, Cerium chloride heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$), Sodium borohydride (NaBH_4), Methanol (MeOH), Dichloromethane (CH_2Cl_2), Saturated ammonium chloride (NH_4Cl) solution.
- Procedure:
 - A solution of (S)-4-(tert-butyldimethylsilyl)oxy]cyclopent-2-enone in methanol is treated with cerium chloride heptahydrate and stirred until dissolved.
 - The solution is cooled to $-20\text{ }^\circ\text{C}$.
 - Sodium borohydride is added portion-wise, and the reaction is stirred for 10 minutes at $-20\text{ }^\circ\text{C}$, then for 20 minutes at room temperature.
 - The reaction is quenched by the dropwise addition of saturated ammonium chloride solution.
 - The mixture is extracted with dichloromethane.
 - The combined organic layers are dried over magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure to yield the product as a mixture of diastereomers, with the (1R,4S) isomer being the major product.

Introduction of the Boc-Amino Group

A common method for introducing the amine functionality with inversion of stereochemistry is the Mitsunobu reaction on a suitable alcohol precursor, followed by Boc protection. The synthesis of the target aminocyclopentenol can be envisioned from an appropriately protected diol precursor. A more direct route involves the reduction of the corresponding ketone.

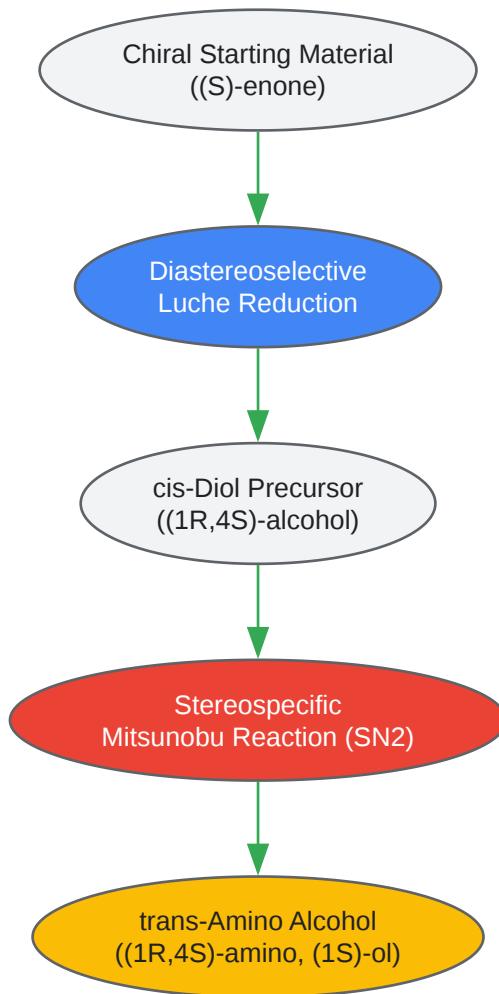
General Protocol for Boc Deprotection


While the goal is the Boc-protected compound, understanding its deprotection is crucial for its use in further synthesis.

- Materials: Boc-protected aminocyclopentanol, 4M Hydrogen Chloride in 1,4-Dioxane, Acetonitrile.
- Procedure:
 - The Boc-protected aminocyclopentanol is dissolved in 1,4-dioxane.
 - A 4M solution of hydrogen chloride in 1,4-dioxane is added to the stirred solution.
 - The reaction is stirred at room temperature for 2 hours.
 - Acetonitrile is added to precipitate the aminocyclopentanol hydrochloride salt.
 - The solid is collected by filtration and washed with acetonitrile.[\[1\]](#)

Mandatory Visualizations

Synthetic Workflow


The following diagram illustrates a plausible synthetic pathway to obtain the enantiomerically pure Boc-aminocyclopentenol, starting from a known chiral cyclopentenone.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for (1R,4S)-4-(Boc-amino)cyclopent-2-en-1-ol.

Logical Relationship in Synthesis

The stereochemical control in the synthesis is a critical aspect. The following diagram illustrates the logical relationship of the key stereochemistry-defining steps.

[Click to download full resolution via product page](#)

Caption: Key stereochemistry-defining steps in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate 97% | CAS: 201054-55-9 | AChemBlock [achemblock.com]
- 3. labsolu.ca [labsolu.ca]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Stereochemistry of Boc-aminocyclopentenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069448#chemical-structure-and-stereochemistry-of-boc-aminocyclopentenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com